(S)-(+)-1,1-Bi-2-naphthyl dimethanesul
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Overview
Description
(S)-(+)-1,1-Bi-2-naphthyl dimethanesul is a chiral compound known for its unique structural properties and applications in various fields of science and industry. This compound is characterized by its two naphthyl groups connected through a methanesulfonate linkage, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1,1-Bi-2-naphthyl dimethanesul typically involves the reaction of 1,1’-bi-2-naphthol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The resulting product is then purified through recrystallization or chromatography to obtain the desired chiral compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1,1-Bi-2-naphthyl dimethanesul undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced naphthyl derivatives.
Substitution: The methanesulfonate group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthyl derivatives.
Substitution: Naphthyl derivatives with substituted functional groups.
Scientific Research Applications
(S)-(+)-1,1-Bi-2-naphthyl dimethanesul has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: Employed in the study of chiral recognition and molecular interactions in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a chiral resolving agent in the separation of racemic mixtures.
Mechanism of Action
The mechanism of action of (S)-(+)-1,1-Bi-2-naphthyl dimethanesul involves its interaction with molecular targets through its chiral centers. This interaction can influence the stereochemistry of reactions, leading to the preferential formation of one enantiomer over the other. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bi-2-naphthol: A precursor to (S)-(+)-1,1-Bi-2-naphthyl dimethanesul, used in similar applications but lacks the methanesulfonate group.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand used in asymmetric synthesis, known for its high enantioselectivity.
Sulfonimidates: Organosulfur compounds with similar structural features, used in various synthetic applications.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the methanesulfonate group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[2-(1-methylsulfonyloxynaphthalen-2-yl)naphthalen-1-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6S2/c1-29(23,24)27-21-17-9-5-3-7-15(17)11-13-19(21)20-14-12-16-8-4-6-10-18(16)22(20)28-30(2,25)26/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLGJUMYNYDMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=CC2=CC=CC=C21)C3=C(C4=CC=CC=C4C=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871231-48-0 |
Source
|
Record name | 871231-48-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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